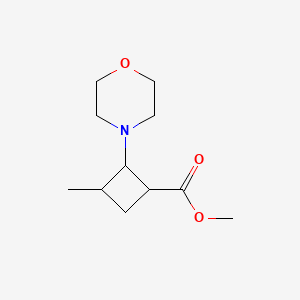![molecular formula C14H30O3Si B14367445 Methyl 2,2,3,5-tetramethyl-3-[(trimethylsilyl)oxy]hexanoate CAS No. 92233-99-3](/img/structure/B14367445.png)
Methyl 2,2,3,5-tetramethyl-3-[(trimethylsilyl)oxy]hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,2,3,5-tetramethyl-3-[(trimethylsilyl)oxy]hexanoate is an organic compound characterized by its unique structure, which includes a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2,3,5-tetramethyl-3-[(trimethylsilyl)oxy]hexanoate typically involves the reaction of a suitable precursor with trimethylsilyl chloride in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,2,3,5-tetramethyl-3-[(trimethylsilyl)oxy]hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Methyl 2,2,3,5-tetramethyl-3-[(trimethylsilyl)oxy]hexanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which Methyl 2,2,3,5-tetramethyl-3-[(trimethylsilyl)oxy]hexanoate exerts its effects involves its interaction with specific molecular targets. The trimethylsilyl group can act as a protecting group, allowing selective reactions to occur at other sites on the molecule. This selective reactivity is crucial in complex organic synthesis and biochemical studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Drometrizole trisiloxane: Another compound with a trimethylsilyl group, used in sunscreen formulations.
Butanoic acid, 2-methyl-3-[(trimethylsilyl)oxy]-, trimethylsilyl ester: A similar ester with applications in organic synthesis.
Uniqueness
Methyl 2,2,3,5-tetramethyl-3-[(trimethylsilyl)oxy]hexanoate is unique due to its specific structure, which provides distinct reactivity and stability. The presence of multiple methyl groups and the trimethylsilyl group enhances its utility in selective reactions and as a versatile intermediate in various chemical processes .
Propriétés
Numéro CAS |
92233-99-3 |
|---|---|
Formule moléculaire |
C14H30O3Si |
Poids moléculaire |
274.47 g/mol |
Nom IUPAC |
methyl 2,2,3,5-tetramethyl-3-trimethylsilyloxyhexanoate |
InChI |
InChI=1S/C14H30O3Si/c1-11(2)10-14(5,17-18(7,8)9)13(3,4)12(15)16-6/h11H,10H2,1-9H3 |
Clé InChI |
FMSHVWFJORORIG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C)(C(C)(C)C(=O)OC)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



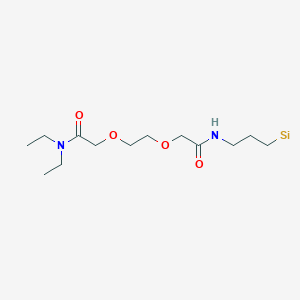
![4-[(2-Chlorophenyl)methoxy]butan-2-one](/img/structure/B14367365.png)
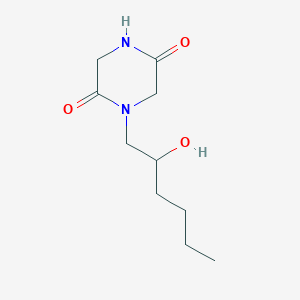
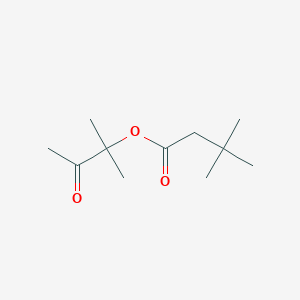
![Bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury](/img/structure/B14367401.png)
![2-[(2-Bromophenyl)methoxy]-5-chloroaniline](/img/structure/B14367411.png)
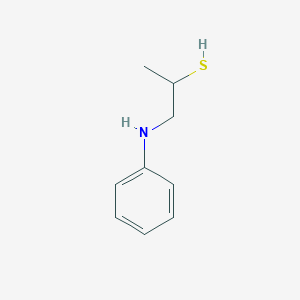
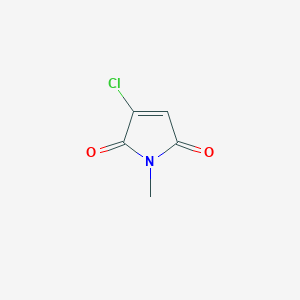
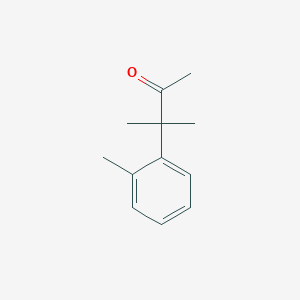
![Methyl [(2-ethyl-1H-imidazole-5-carbothioyl)sulfanyl]acetate](/img/structure/B14367424.png)
![6-methoxy-3-methyl-4H-benzo[c][1,8]naphthyridin-1-one](/img/structure/B14367427.png)
![8-[Bis(2-chloroethyl)amino]-3,7-dimethylpurine-2,6-dione](/img/structure/B14367436.png)
